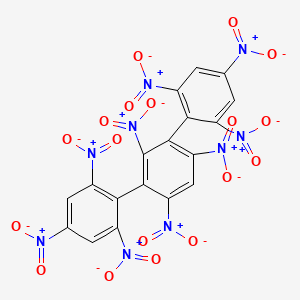
2,2',2'',4,4',4'',6,6',6''-Nonanitro-m-terphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’‘,4,4’,4’‘,6,6’,6’'-Nonanitro-m-terphenyl is a highly nitrated aromatic compound known for its exceptional heat resistance and stability. This compound is recognized as a promising heat-resistant explosive due to its ability to maintain stability at high temperatures, making it suitable for various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’‘,4,4’,4’‘,6,6’,6’'-Nonanitro-m-terphenyl involves multiple nitration steps of m-terphenyl. The process typically includes the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure complete nitration and to avoid decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reactions. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’,2’‘,4,4’,4’‘,6,6’,6’'-Nonanitro-m-terphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Compounds with different functional groups replacing the nitro groups.
Aplicaciones Científicas De Investigación
2,2’,2’‘,4,4’,4’‘,6,6’,6’'-Nonanitro-m-terphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying nitration reactions and the stability of highly nitrated compounds.
Biology: Investigated for its potential use in biological assays and as a tool for studying the effects of nitrated compounds on biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for synthesizing bioactive compounds.
Mecanismo De Acción
The mechanism of action of 2,2’,2’‘,4,4’,4’‘,6,6’,6’'-Nonanitro-m-terphenyl involves the homolytic cleavage of the C–NO2 bond and nitro–nitrite isomerization followed by NO fission. These initial decomposition mechanisms lead to the formation of bimolecular and fused ring compounds. The subsequent decomposition produces gaseous products such as CO2, N2, and H2O. The increase in crystal density accelerates the decomposition process, and the activation energies for these reactions have been experimentally determined .
Comparación Con Compuestos Similares
2,4,6-Trinitrotoluene (TNT): Another well-known explosive with similar nitration but different structural properties.
Hexanitrobenzene (HNB): A highly nitrated benzene derivative with comparable stability and explosive properties.
Octanitrocubane: A cubic molecule with eight nitro groups, known for its high energy density.
Uniqueness: 2,2’,2’‘,4,4’,4’‘,6,6’,6’'-Nonanitro-m-terphenyl stands out due to its unique combination of high thermal stability and explosive properties. Its structure allows for efficient energy release during decomposition, making it a valuable compound for high-temperature applications .
Propiedades
Número CAS |
51460-84-5 |
|---|---|
Fórmula molecular |
C18H5N9O18 |
Peso molecular |
635.3 g/mol |
Nombre IUPAC |
1,3,5-trinitro-2,4-bis(2,4,6-trinitrophenyl)benzene |
InChI |
InChI=1S/C18H5N9O18/c28-19(29)6-1-8(21(32)33)14(9(2-6)22(34)35)16-12(25(40)41)5-13(26(42)43)17(18(16)27(44)45)15-10(23(36)37)3-7(20(30)31)4-11(15)24(38)39/h1-5H |
Clave InChI |
DYGJZCCUSXSGBE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















